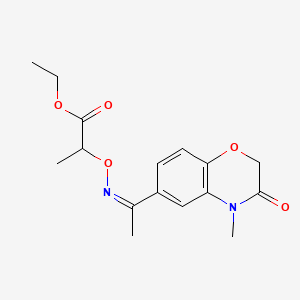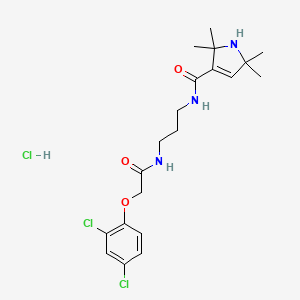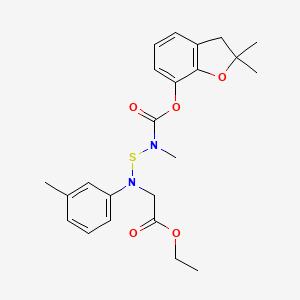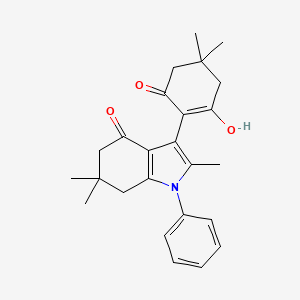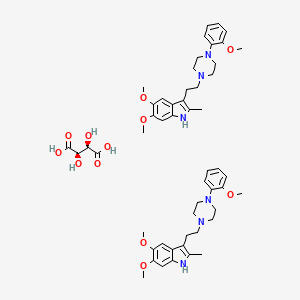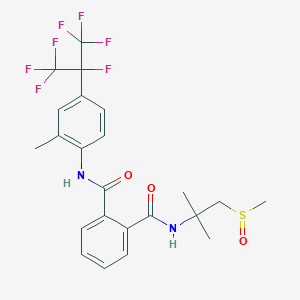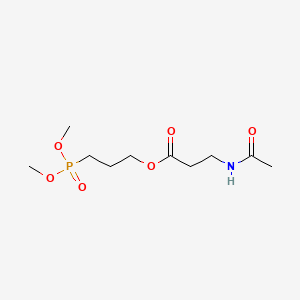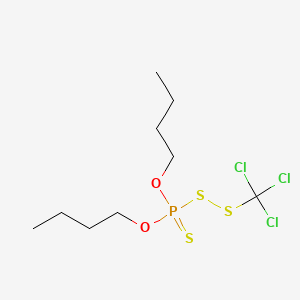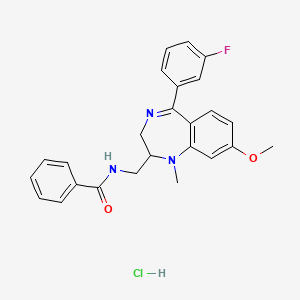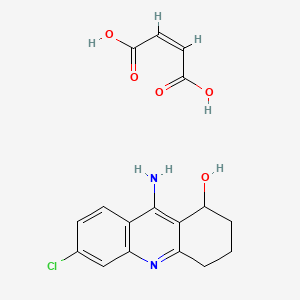
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a class of compounds known for their biological activity and use in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions. This reaction produces the desired compound along with hydrochloric acid as a byproduct. The reaction is usually carried out under basic conditions, using sodium carbonate or sodium hydroxide as a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through filtration, distillation, and other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other acridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can have different biological and chemical properties depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, it may also inhibit butyrylcholinesterase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits cholinesterase and is used in Alzheimer’s treatment.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is unique due to its specific chemical structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its combination of amino and chloro groups provides unique reactivity and biological activity compared to other cholinesterase inhibitors .
Eigenschaften
CAS-Nummer |
104675-55-0 |
|---|---|
Molekularformel |
C17H17ClN2O5 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
9-amino-6-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
QTEXMBZHPMLSBL-BTJKTKAUSA-N |
Isomerische SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


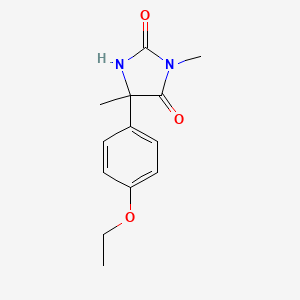
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
